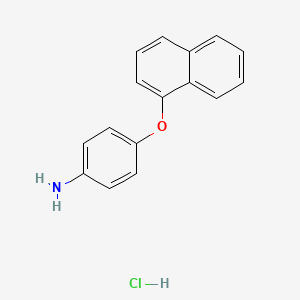

4-(1-Naphthyloxy)aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Naphthyloxy)aniline hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C16H13NO•HCl and a molecular weight of 271.74 .

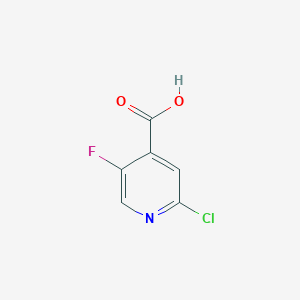

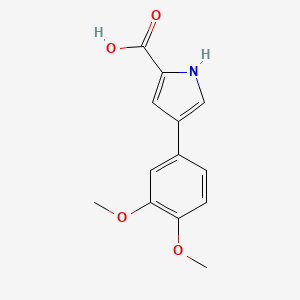

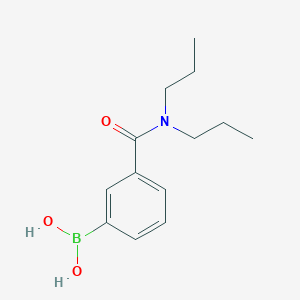

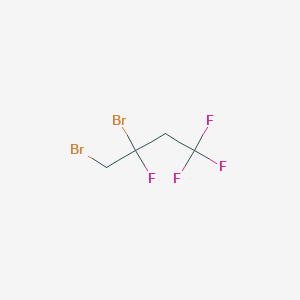

Molecular Structure Analysis

The molecular structure of 4-(1-Naphthyloxy)aniline hydrochloride is represented by the formula C16H13NO•HCl . The structure includes a benzene ring attached to an amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-Naphthyloxy)aniline hydrochloride include a molecular weight of 271.74 and a molecular formula of C16H13NO•HCl .Wissenschaftliche Forschungsanwendungen

Biomonitoring and Occupational Exposure

Biomonitoring of Urinary Aromatic Amines and Arylamine Hemoglobin Adducts in Exposed Workers and Nonexposed Control Persons This study focused on measuring arylamines in occupationally exposed and nonexposed subjects using gas chromatography-electron capture detector methods. Hemoglobin adduct levels of arylamines were determined by liquid chromatography-electrochemical detector method, considering individual acetylator status. The study found that aromatic amines like aniline were detectable in the urine of subjects not occupationally exposed to arylamines. It indicated that hemoglobin adducts and urinary arylamine concentrations are influenced by smoking habits and acetylator status. Hemoglobin adducts were suggested as effective parameters for monitoring aniline and related exposure at the workplace, especially considering the acetylator polymorphism (Riffelmann, Müller, Schmieding, Popp, & Norpoth, 1996).

The Metabolism and Excretion of Phenazopyridine Hydrochloride in Animals and Man The metabolism and urinary excretion of phenazopyridine, a compound structurally related to aromatic amines like aniline, were studied in rabbits and humans. The study identified various metabolites of phenazopyridine in urine and suggested that the metabolites of aniline might contribute to the analgesic effect of phenazopyridine on the urinary tract mucosa (Johnson & Chartrand, 1976).

A Comparative Study of the Effects of Chronic Administration of Propoxyphene Salts to Normal Volunteers This research compared two salts of propoxyphene, an analgesic agent, in a 6-month safety study. No significant changes were attributed to the drugs, emphasizing the importance of placebo controls in such studies (Kiplinger, Gruber, & Pierce, 1971).

Determination of Polycyclic Aromatic Hydrocarbons in Urine of Coke Oven Workers This study investigated measuring polycyclic aromatic hydrocarbons (PAHs) in urine, focusing on naphthalene, phenanthrene, pyrene, and benzo(a)pyrene. Urinary levels of these PAHs were associated with exposure and smoking status, indicating that measuring unmetabolized 2-, 3-, and 4-ring PAHs in urine can be used to investigate the uptake and metabolism of complex PAH mixtures in humans (Waidyanatha, Zheng, & Rappaport, 2003).

Occupational Dermatitis from a One-Component Naphthalene Type Epoxy Adhesive This research highlighted the incidence of work-related dermatitis among workers using a new one-component naphthalene type epoxy resin. It underlined the importance of protective measures and the need for further studies to understand the allergenicity of specific epoxy resins (Yokota, Johyama, Matsumoto, & Yamaguchi, 2002).

Exposure and Environmental Monitoring

Certain Organochlorine and Organobromine Contaminants in Swedish Human Milk This study presented data on organochlorine compounds in breast milk from women living in Stockholm, showing a decrease in levels over 20-30 years. Conversely, the concentrations of polybrominated diphenyl ethers (PBDEs) increased during the same period, reflecting environmental contamination and background levels in the population (Norén & Meironyté, 2000).

Pesticide Residues in Urine of Adults Living in the United States This research measured analytes in urine to establish reference range concentrations for pesticide residues. It found frequent exposure to substances like p-dichlorobenzene and naphthalene, highlighting the ubiquity of certain pesticides and the need for continuous monitoring of pesticide exposure (Hill, Head, Baker, Gregg, Shealy, Bailey, Williams, Sampson, & Needham, 1995).

Occupational Exposure This study measured concentrations of various chlorinated compounds in blood plasma from potentially exposed workers and controls, but only found small differences in concentrations among the groups, indicating that specific exposure could not be confirmed (Weistrand, Norén, & Nilsson, 1996).

Polycyclic Aromatic Hydrocarbons and Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans in Microliter Samples of Human Serum as Exposure Indicators This research aimed to measure PAHs and PCDD/PCDFs in serum samples to assess exposure markers. Naphthalene was found in a significant number of samples, and concentrations were significantly different between control and case groups, suggesting that PAH and PCDD/PCDF in serum can serve as exposure markers (Xia, Carroll-Haddad, Brown, Utell, Mallon, & Hopke, 2016).

Safety and Hazards

Safety data sheets suggest that aniline compounds can be hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . It is advised to handle these compounds with appropriate safety measures .

Eigenschaften

IUPAC Name |

4-naphthalen-1-yloxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO.ClH/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16;/h1-11H,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZCIYDQIYDKNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Naphthyloxy)aniline hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)

![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)

![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)

![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)

amine](/img/structure/B1486646.png)

![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)